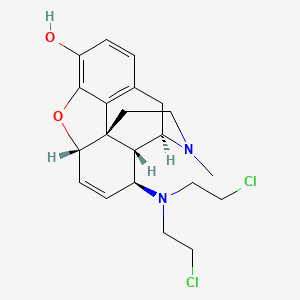
Dimethyl 4,4'-thiobisbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-thiobisbutyrate can be synthesized through the esterification of 4,4’-thiobisbutyric acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of dimethyl 4,4’-thiobisbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4,4’-thiobisbutyrate undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Aplicaciones Científicas De Investigación
Dimethyl 4,4’-thiobisbutyrate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl 4,4’-thiobisbutyrate involves its reactivity towards nucleophiles and oxidizing agents. The ester groups can undergo hydrolysis or transesterification, while the thioether linkage can be oxidized to form more reactive intermediates . These reactions can modulate the activity of enzymes or other biological targets, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 3,3’-thiobispropionate
- Dimethyl 2,2’-thiobisacetate
- Dimethyl 5,5’-thiobisvalerate
Uniqueness
Dimethyl 4,4’-thiobisbutyrate is unique due to its specific thioether linkage and the positioning of the ester groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds . For instance, the longer carbon chain in dimethyl 4,4’-thiobisbutyrate compared to dimethyl 2,2’-thiobisacetate results in different physical and chemical behaviors .
Propiedades
Número CAS |
50354-51-3 |
|---|---|
Fórmula molecular |
C10H18O4S |
Peso molecular |
234.31 g/mol |
Nombre IUPAC |
methyl 4-(4-methoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-13-9(11)5-3-7-15-8-4-6-10(12)14-2/h3-8H2,1-2H3 |
Clave InChI |
UWLNIOIUTIBVPI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCSCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


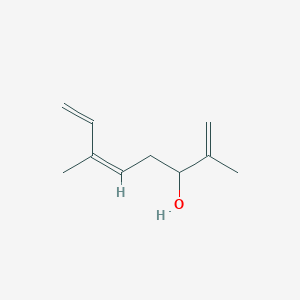
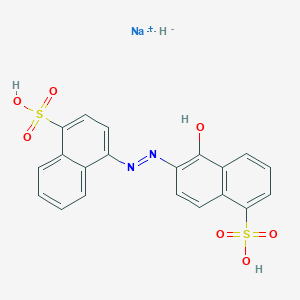

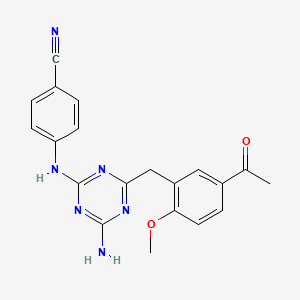
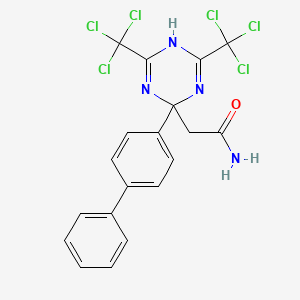
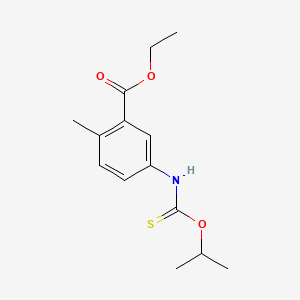
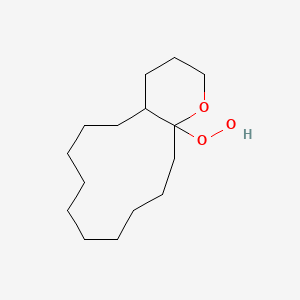
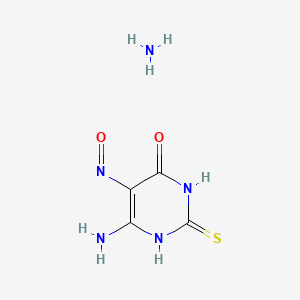
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
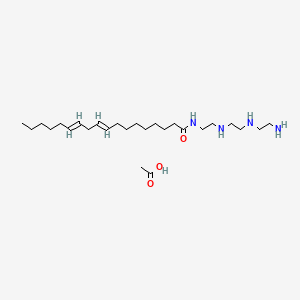
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

